Azanium;cobalt(2+);sulfate;hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

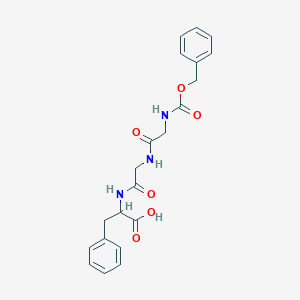

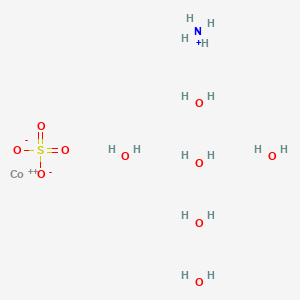

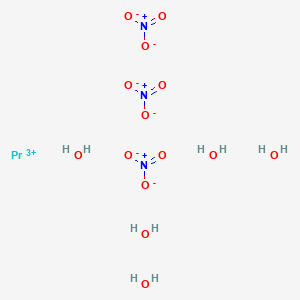

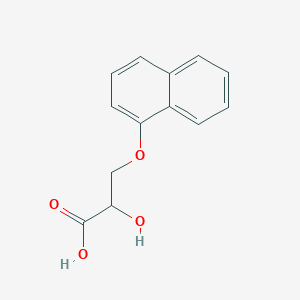

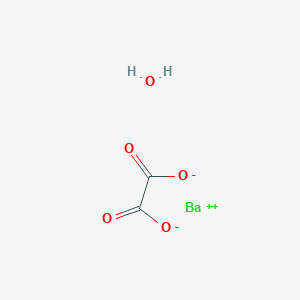

Azanium; cobalt(2+); sulfate; hexahydrate refers to a compound with a composition that suggests it includes azanium ions (NH₄⁺), cobalt(II) cations (Co²⁺), and sulfate anions (SO₄²⁻), along with water molecules in its crystalline structure. The compound's study provides insights into its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds related to azanium; cobalt(2+); sulfate; hexahydrate involves careful control of the reaction conditions to promote the formation of the desired crystal structure. For instance, cobalt ethylenediammonium bis(sulfate) tetrahydrate represents a compound synthesized through slow evaporation at room temperature, demonstrating the typical synthesis approach for these types of compounds (Rekik et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using X-ray crystallography, revealing complex coordination environments. For example, the structure of bis{bis(azido-κN)bis[bis(pyridin-2-yl-κN)amine]cobalt(III)} sulfate dihydrate shows discrete cations, anions, and solvent water molecules linked by extensive hydrogen bonding (Setifi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving azanium; cobalt(2+); sulfate; hexahydrate and related compounds often include redox processes, ligand exchange, and the formation of coordination complexes. The coordination behavior of cinoxacine with cobalt(II) showcases the versatility of cobalt in forming structurally diverse complexes (Chulvi et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, density, melting point, and morphology are crucial for understanding the behavior of azanium; cobalt(2+); sulfate; hexahydrate under different conditions. The optical, thermal, and mechanical properties of related compounds, like hexakis(urea)cobalt(II) sulfate monohydrate, highlight the impact of molecular structure on these physical characteristics (Muthu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different environmental conditions, and the ability to form further complexes, define the applicability of the compound in industrial and research settings. Studies on cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds illustrate the chemical behavior and potential applications of cobalt complexes in environmental remediation (Anipsitakis et al., 2006).

科学的研究の応用

Crystal Growth and Properties

Crystal Growth Studies : Potassium cobalt sulfate hexahydrate (KCSH) crystals have been studied for optimal growth conditions and their real structure and optical properties investigated, demonstrating significant insights into crystallography and materials science (Rudneva, Manomenova, & Voloshin, 2018).

Optical and Nonlinear Optical Properties : A study synthesized a metal-organic NLO single crystal of 2-Aminopyridinium bis[hexaaqua(cobalt(II)) sulfate] monohydrate (2APCS), examining its structural, vibrational, thermal, dielectric, and optical properties for potential applications in optical power limiting (Siva et al., 2019).

Catalysis and Chemical Reactions

Catalytic Dehydrogenation of Propane : Research into the effect of sulfate addition on Co/Al2O3 catalysts revealed that sulfate species in propane dehydrogenation lead to better dispersed cobalt oxide and enhanced dehydrogenation performance (Sun et al., 2015).

Activation of Peroxymonosulfate : A study explored the cobalt-mediated activation of peroxymonosulfate in water, examining the degradation of phenolic compounds. This provides insights into the application of cobalt sulfate in environmental chemistry (Anipsitakis, Dionysiou, & Gonzalez, 2006).

Material Science and Engineering

Electrode Material for Supercapacitors : Research into novel 3D hierarchical mesoporous flower-like NiCo2O4 electrode materials, using cobalt sulfate as a precursor, showed excellent electrochemical performance, suggesting applications in energy storage technologies (Xin et al., 2017).

Recovery from Spent Lithium Ion Batteries : A study on the recovery of cobalt sulfate from spent lithium-ion batteries through reductive leaching and solvent extraction demonstrated the potential for recycling valuable metals from electronic waste (Kang et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanium;cobalt(2+);sulfate;hexahydrate | |

CAS RN |

13586-38-4 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

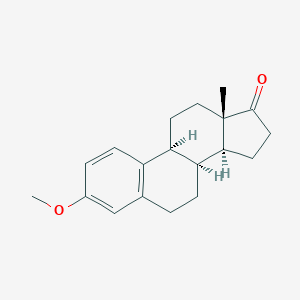

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)